Isobutyl benzenesulfonate

Übersicht

Beschreibung

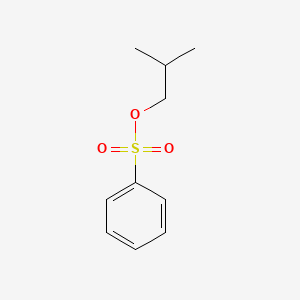

. It is a sulfonic acid ester derived from benzenesulfonic acid and isobutanol. This compound is a colorless to pale yellow liquid with a characteristic odor and is soluble in organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isobutyl benzenesulfonate can be synthesized through the reaction of isobutanol with benzenesulfonic acid under appropriate reaction conditions. This reaction typically occurs at room temperature or with heating to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of benzenesulfonic acid with isobutanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Isobutyl benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Esterification Reactions: It can act as a catalyst in esterification reactions, facilitating the formation of esters from carboxylic acids and alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to catalyze the reaction.

Major Products:

Substitution Reactions: The major products are substituted benzenesulfonates.

Esterification Reactions: The major products are esters formed from the reaction of carboxylic acids and alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Isobutyl benzenesulfonate plays a crucial role in various scientific research applications:

-

Organic Synthesis :

- It serves as a reagent in organic synthesis, particularly in esterification reactions, facilitating the formation of esters from alcohols and acids .

- The compound can act as a sulfonating agent, transferring sulfonate groups to other molecules, which is vital for nucleophilic substitution reactions .

-

Biochemical Research :

- In biochemical contexts, it is utilized for modifying biomolecules, aiding in the study of protein interactions and enzyme activities .

- Analytical Chemistry :

Industrial Applications

The industrial applications of this compound are extensive:

-

Additives in Plastics and Rubber :

- It is used as an additive to enhance the performance characteristics of plastics and rubber products, contributing to their durability and stability .

- Pharmaceutical Manufacturing :

- Fragrance Industry :

Case Study 1: Pharmaceutical Applications

Case Study 2: Analytical Methods

Research published by Shimadzu Corporation demonstrated the application of this compound in developing analytical techniques for quantifying sulfonate esters in pharmaceuticals. The study reported favorable recovery ratios during spiked recovery tests, indicating its effectiveness as a standard in analytical chemistry .

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Reagent for esterification reactions |

| Biochemical Research | Modification of biomolecules |

| Analytical Chemistry | Detection of genotoxic impurities |

| Plastics & Rubber | Performance additives |

| Pharmaceuticals | Intermediate for ibuprofen synthesis |

| Fragrance Industry | Ingredient for scent formulation |

Wirkmechanismus

The mechanism of action of isobutyl benzenesulfonate involves its role as a sulfonating agent. It can transfer the sulfonate group to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved include nucleophilic substitution and esterification reactions .

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonic Acid: An organosulfur compound with the formula C6H6O3S.

Isobutylbenzene: An organic compound with the formula C10H14.

Uniqueness: Isobutyl benzenesulfonate is unique due to its ability to act as both a reagent and a catalyst in various chemical reactions. Its solubility in organic solvents and relatively low water solubility make it suitable for a wide range of applications in different fields.

Biologische Aktivität

Isobutyl benzenesulfonate (IBBS) is a sulfonate ester derived from the reaction of isobutyl alcohol and benzenesulfonic acid. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and its effects on various biological systems. This article explores the biological activity of IBBS, including its mechanisms, effects on cellular processes, and relevant case studies.

This compound is characterized by its sulfonate group, which is known to interact with various biological molecules. The sulfonate moiety can influence the solubility and bioavailability of compounds, making it an important feature in drug design.

The biological activity of IBBS is primarily attributed to its ability to inhibit certain enzymatic pathways and modulate receptor activities. For instance, studies have shown that benzenesulfonamide derivatives, closely related to IBBS, can act as kinase inhibitors, affecting cell proliferation and survival pathways in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonate derivatives. For example, derivatives similar to IBBS have demonstrated significant inhibitory effects on glioblastoma (GBM) cell lines. In a study assessing the cytotoxic effects of benzenesulfonamide analogs, one compound exhibited a 78% inhibition rate on U87 GBM cells at a concentration of 100 µM . This suggests that IBBS may also possess similar properties, warranting further investigation into its potential as an anticancer agent.

Cardiovascular Effects

Another area of interest is the cardiovascular impact of sulfonamide derivatives. Research indicates that certain benzenesulfonamide compounds can alter perfusion pressure in cardiovascular models, suggesting that IBBS may influence cardiovascular functions through similar mechanisms . The modulation of calcium channels has been identified as a potential pathway through which these compounds exert their effects .

Case Studies and Experimental Findings

| Study | Compound | Cell Line | IC50 Value | Effect |

|---|---|---|---|---|

| BS3 | K562 | 0.172 µM | High anticancer activity | |

| AL106 | U87 | 100 µM | 78% inhibition | |

| Compound 4 | Cardiovascular Model | Not specified | Decreased perfusion pressure |

These findings indicate that compounds related to IBBS have varying degrees of biological activity, particularly in cancer treatment and cardiovascular health.

Research Implications and Future Directions

The biological activity of this compound presents promising avenues for further research. Investigating its specific mechanisms of action could provide valuable insights into its therapeutic potential. Future studies should focus on:

- In vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of IBBS.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the IBBS structure affect its biological activity.

- Toxicology Assessments : Evaluating any potential toxic effects associated with IBBS usage.

Eigenschaften

IUPAC Name |

2-methylpropyl benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-9(2)8-13-14(11,12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRRFEFZKGNYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947636 | |

| Record name | 2-Methylpropyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-18-2, 24698-43-9 | |

| Record name | Isopropyl benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, isobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024698439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpropyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.